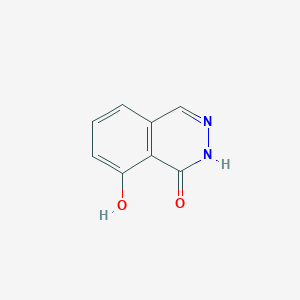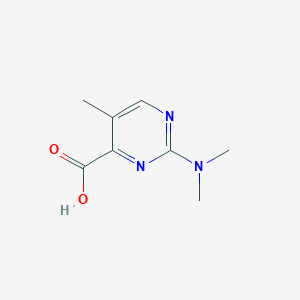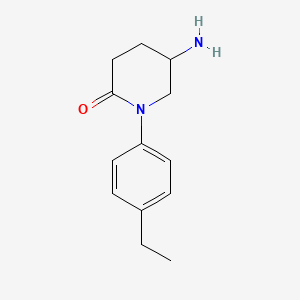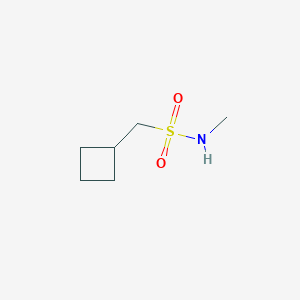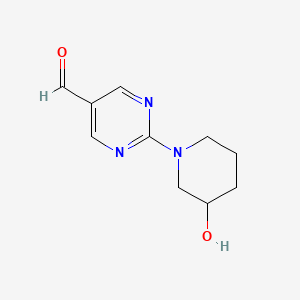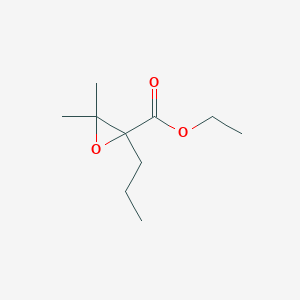
Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by its oxirane ring, which is a three-membered cyclic ether, and its ester functional group.
Méthodes De Préparation
The synthesis of Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of an appropriate alkene with a peracid to form the oxirane ring. The ester group is then introduced through esterification reactions . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can also open the oxirane ring, typically using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where its oxirane ring serves as a substrate for epoxide hydrolases.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Mécanisme D'action
The mechanism by which Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate exerts its effects involves the reactivity of its oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions. The ester group can also participate in reactions, such as hydrolysis, leading to the formation of carboxylic acids and alcohols .
Comparaison Avec Des Composés Similaires
Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate can be compared with other oxirane-containing compounds, such as:
Ethyl 2,3-epoxybutanoate: Similar in structure but with different substituents on the oxirane ring.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Propyl 3,3-dimethyl-2-propyloxirane-2-carboxylate: Similar but with a propyl ester group instead of an ethyl ester group.
Propriétés
Numéro CAS |
5445-27-2 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-5-7-10(8(11)12-6-2)9(3,4)13-10/h5-7H2,1-4H3 |
Clé InChI |
USLCBYDILYNBPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C(O1)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



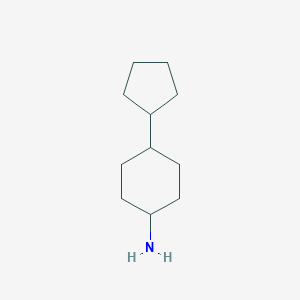



![[(Azetidin-2-yl)methyl]diethylamine](/img/structure/B13201846.png)
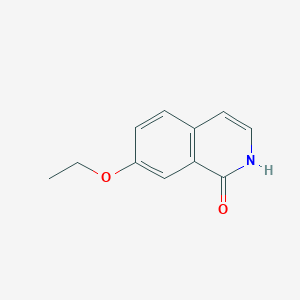
![2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B13201859.png)
